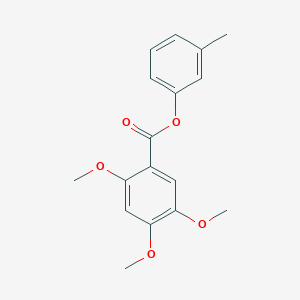
3-Methylphenyl 2,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl 2,4,5-trimethoxybenzoate, also known as MPTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTB is a derivative of benzoic acid and is known for its ability to interact with various biological systems.
Mécanisme D'action
3-Methylphenyl 2,4,5-trimethoxybenzoate is known to interact with various biological systems, including the NMDA receptor. 3-Methylphenyl 2,4,5-trimethoxybenzoate acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor. This results in increased synaptic plasticity and improved learning and memory processes. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can enhance the activity of the NMDA receptor, which results in increased synaptic plasticity. In vivo studies have shown that 3-Methylphenyl 2,4,5-trimethoxybenzoate can improve learning and memory processes in animal models. 3-Methylphenyl 2,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the treatment of diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methylphenyl 2,4,5-trimethoxybenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has the ability to cross the blood-brain barrier, which makes it a potential drug delivery system for drugs that target the central nervous system. However, 3-Methylphenyl 2,4,5-trimethoxybenzoate also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. 3-Methylphenyl 2,4,5-trimethoxybenzoate also has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate. One area of research is the development of new drugs that target the NMDA receptor using 3-Methylphenyl 2,4,5-trimethoxybenzoate as a drug delivery system. Another area of research is the study of the antioxidant properties of 3-Methylphenyl 2,4,5-trimethoxybenzoate and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the study of the stability of 3-Methylphenyl 2,4,5-trimethoxybenzoate and the development of new synthetic methods for its production are also areas of potential future research.
In conclusion, 3-Methylphenyl 2,4,5-trimethoxybenzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. Its ability to interact with various biological systems, including the NMDA receptor, makes it a promising compound for the development of new drugs and drug delivery systems. While there are some limitations to its use, the study of 3-Methylphenyl 2,4,5-trimethoxybenzoate has opened up new avenues for research in neuroscience, pharmacology, and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-Methylphenyl 2,4,5-trimethoxybenzoate involves the reaction of 3-methylphenol with 2,4,5-trimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of 3-Methylphenyl 2,4,5-trimethoxybenzoate, which can be purified using standard techniques such as column chromatography. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential applications in various scientific research areas such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In pharmacology, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, 3-Methylphenyl 2,4,5-trimethoxybenzoate has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Nom du produit |
3-Methylphenyl 2,4,5-trimethoxybenzoate |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(3-methylphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O5/c1-11-6-5-7-12(8-11)22-17(18)13-9-15(20-3)16(21-4)10-14(13)19-2/h5-10H,1-4H3 |
Clé InChI |
AFUBXQQCBYWGDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B309585.png)
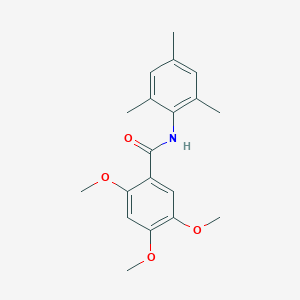
![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B309589.png)
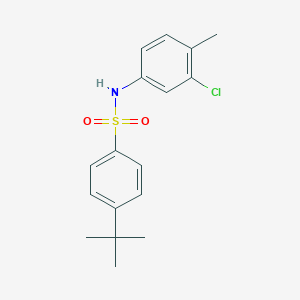

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbutanamide](/img/structure/B309595.png)
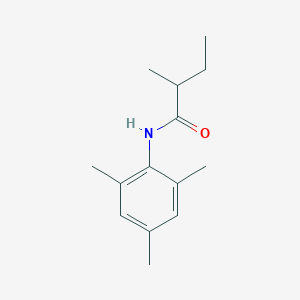
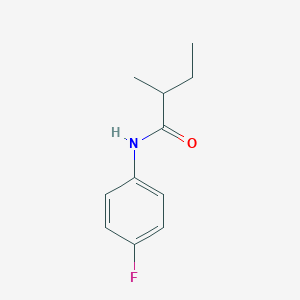
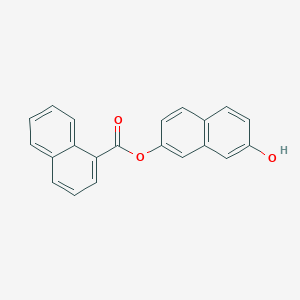
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbutanamide](/img/structure/B309601.png)
![2-methyl-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B309602.png)
